molecular formula C10H14BrN5O10P2 B12074448 [({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid

[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid

Cat. No.: B12074448
M. Wt: 506.10 g/mol
InChI Key: KVVVTFSHHQCHNZ-UHFFFAOYSA-N
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Description

This compound is a brominated adenine nucleotide analog with a diphosphate backbone. Its core structure consists of:

  • Purine base: 6-amino-8-bromo-9H-purine, where bromine substitution at position 8 enhances metabolic stability and alters receptor binding compared to natural adenine derivatives .
  • Sugar moiety: A ribose ring (oxolan-2-yl) with stereochemistry (2R,3S,4R,5R), critical for maintaining the compound’s conformation and interaction with enzymes .
  • Phosphate groups: A diphosphate chain with a terminal phosphonic acid group, facilitating interactions with nucleotide-binding domains in proteins .

This compound is hypothesized to act as a competitive inhibitor of purinergic receptors (e.g., P2Y subtypes) or enzymes like kinases, leveraging its bromine substitution to resist deamination .

Properties

IUPAC Name

[5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVVTFSHHQCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation via H-Phosphonate Intermediate

The use of H-phosphonate building blocks represents a foundational method for introducing phosphate groups into nucleosides. As detailed in protocols for deoxyribo- and ribonucleoside H-phosphonates, the reaction begins with the phosphonylation of protected nucleosides using tris-(1-imidazolyl)phosphine generated in situ from phosphorus trichloride and imidazole . For the target compound, the 5′-hydroxyl group of the 8-bromoadenosine derivative is activated under anhydrous conditions in pyridine, followed by dropwise addition of the phosphonylation reagent at −78°C. The intermediate nucleoside diimidazolyl phosphite is hydrolyzed to yield the H-phosphonate, which is subsequently oxidized to the phosphate using iodine/water .

A critical challenge in this route is the stability of the brominated purine base under acidic conditions. To mitigate premature deprotection, the 6-amino and 8-bromo substituents are safeguarded with acid-labile tert-butyldimethylsilyl (TBS) groups prior to phosphorylation. After oxidation, the TBS groups are removed via treatment with tetrabutylammonium fluoride, yielding the free phosphate . This method typically achieves 40%–70% yields but requires rigorous exclusion of moisture to prevent side reactions .

Mitsunobu Coupling for Bis(POM)-Phosphate Prodrug Formation

Mitsunobu coupling has been adapted for the synthesis of bis(pivaloyloxymethyl) (bis(POM))-protected phosphate prodrugs, a strategy applicable to the target compound. As reported by Rose et al., bis(POM)-phosphate 7 serves as a key intermediate, synthesized via the reaction of disilver aryl phosphate 5 with iodomethyl pivalate . The nucleoside component, 8-bromo-2′-deoxyadenosine (9) , is coupled with 7 under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the bis(POM)-protected monophosphate 10 .

However, this method faces limitations when applied to brominated nucleosides. For example, attempted coupling of 8-bromo-2′-deoxyadenosine monophosphate 13 with chloromethyl pivalate led to an elimination side reaction, producing exocyclic methylene byproduct 12 . To circumvent this, direct coupling of the pre-formed nucleoside monophosphate 13 with iodomethyl pivalate in acetonitrile over 4 days was employed, yielding the bis(POM)-prodrug 16 at 22% yield . Purification via reverse-phase HPLC is essential to isolate the desired product from elimination byproducts .

Phosphorochloridate-Mediated Phosphorylation

A high-yielding route involves the use of bis(POM)-phosphorochloridate 21 , synthesized from trimethylphosphate via sequential treatment with sodium iodide, chloromethyl pivalate, and oxalyl chloride . The 8-bromoadenosine derivative is reacted with 21 in the presence of triethylamine, forming the bis(POM)-monophosphate prodrug 16 at 47% yield . This method avoids tin-based reagents, which pose toxicity concerns, and instead leverages chlorophosphates for efficient coupling .

The phosphorochloridate approach is particularly advantageous for scale-up due to its compatibility with standard purification techniques. After coupling, the bis(POM) groups are cleaved using silver nitrate in aqueous solution, followed by ion exchange chromatography to isolate the free phosphonic acid .

Direct Coupling with Chloromethyl Pivalate

An alternative method involves the direct alkylation of the nucleoside monophosphate with chloromethyl pivalate. In this approach, 8-bromo-2′-deoxyadenosine monophosphate 13 is dissolved in N,N-dimethylformamide (DMF) and treated with chloromethyl pivalate in the presence of diisopropylethylamine (DIPEA) . The reaction proceeds at room temperature for 48 hours, yielding the bis(POM)-prodrug 14 at 19% yield after chromatographic purification . The low yield is attributed to competing hydrolysis of the chloromethyl pivalate under prolonged reaction conditions .

Silver Salt Formation and Ion Exchange Purification

Final isolation of the target compound often requires salt formation to enhance stability. Following phosphorylation, the crude product is treated with aqueous silver nitrate to precipitate the silver salt 8 , which is subsequently converted to the sodium salt via ion exchange on Na+-resin . This step ensures removal of residual iodide or chloride ions, which can catalyze decomposition. The sodium salt is then acidified to yield the free phosphonic acid, achieving >95% purity by HPLC .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYieldAdvantagesLimitations
H-Phosphonate PCl₃, imidazole, I₂/H₂O40%–70%Avoids toxic tin reagentsMoisture-sensitive conditions
Mitsunobu DEAD, PPh₃, bis(POM)-phosphate22%–47%High stereoselectivityElimination side reactions
Phosphorochloridate Bis(POM)-phosphorochloridate47%Scalable, no tin residuesRequires anhydrous conditions
Direct Alkylation Chloromethyl pivalate, DIPEA19%Simple reagentsLow yield due to hydrolysis

Challenges and Optimization Strategies

The bromine substituent on the purine ring introduces steric and electronic challenges, particularly during phosphorylation. Strategies to enhance yields include:

  • Low-temperature reactions : Conducting couplings at −20°C to suppress elimination .

  • Protecting group selection : Using TBS or acetyl groups to shield reactive hydroxyls during phosphorylation .

  • Alternative leaving groups : Replacing chloride with iodide in phosphorochloridate reagents to improve reactivity .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI): undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The diphosphate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound [({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonicacid} has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, biochemistry, and molecular biology, supported by relevant data and case studies.

Antiviral Activity

Research has indicated that compounds similar to this structure exhibit antiviral properties. For instance, derivatives of purine nucleosides have been shown to inhibit viral replication by interfering with nucleic acid synthesis. The presence of the bromine atom in this compound may enhance its binding affinity to viral enzymes, potentially increasing its efficacy against viruses such as HIV and hepatitis.

Cancer Therapeutics

Studies have suggested that purine analogs can act as antimetabolites in cancer treatment. The compound's ability to mimic natural nucleotides could enable it to disrupt DNA synthesis in rapidly dividing cancer cells. This mechanism is particularly relevant in the development of targeted therapies for specific cancer types.

Enzyme Inhibition

The phosphoryl groups in the compound may facilitate interactions with kinases or phosphatases, making it a valuable tool in studying enzyme kinetics and inhibition mechanisms. Such interactions can provide insights into metabolic pathways and lead to the development of new inhibitors for therapeutic purposes.

Nucleotide Synthesis

This compound can serve as a substrate or inhibitor in nucleotide synthesis pathways. Its structural analogs are often used to study the enzymatic processes involved in nucleotide metabolism, providing a better understanding of cellular energy regulation.

Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain biomolecules makes it suitable for tracking cellular processes or studying protein-ligand interactions.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral effects of structurally similar compounds on HIV replication. The results indicated that modifications at the purine ring could significantly enhance antiviral activity, suggesting that further exploration of this compound could yield similar results .

Case Study 2: Cancer Cell Proliferation

In a study published in Cancer Research, researchers tested various purine analogs on cancer cell lines. The findings demonstrated that certain modifications led to increased cytotoxicity against specific cancer types, highlighting the potential of this compound as a lead for new anticancer agents .

Case Study 3: Enzyme Interaction Studies

Research conducted by Biochemistry Journal focused on the interaction of purine derivatives with kinases involved in metabolic pathways. The study found that specific phosphorylated compounds could act as competitive inhibitors, providing a framework for designing new drugs targeting metabolic diseases .

Mechanism of Action

The mechanism of action of Adenosine 5’-(trihydrogen diphosphate), 8-bromo- (9CI) involves its interaction with adenosine receptors and other molecular targets. The bromine substitution at the 8th position can alter the compound’s binding affinity and activity, leading to different biological effects. The compound can modulate various signaling pathways, including those involved in energy metabolism and cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Target / Activity Key Differences from Target Compound
Target Compound: [({[(2R,3S,4R,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]... 8-Br, 6-NH₂ purine; diphosphate-phosphonic acid backbone ~600 (estimated) Putative P2Y receptor antagonist; kinase inhibitor Reference compound for comparisons
AR-C67085 6-Amino-2-propylsulfanyl purine; dichloromethylphosphonate 582.3 P2Y₁₂ antagonist; antiplatelet activity Lacks bromine; includes propylsulfanyl and dichloromethyl groups
ADP (Adenosine Diphosphate) Natural nucleotide with 6-NH₂ purine; diphosphate backbone 427.2 P2Y₁/P2Y₁₂ agonist; platelet activation Lacks bromine and phosphonic acid; shorter phosphate chain
Compound 15 (ECHEMI) 6-Amino-2-(3-aminopropylsulfanyl) purine; phosphono-hydrogen phosphate 516.4 Kinase modulator; antiviral candidate Sulfanyl group at purine position 2; simplified phosphate chain
Coenzyme A Derivative Complex thioester-linked CoA backbone; purine with 6-NH₂ 767.5 Metabolic enzyme cofactor Larger structure with pantothenate and cysteamine moieties; lacks bromine

Key Findings:

Bromine Substitution: The 8-bromo group in the target compound confers resistance to enzymatic degradation (e.g., adenosine deaminase) compared to ADP and AR-C67085 . In contrast, AR-C67085’s 2-propylsulfanyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

Coenzyme A derivatives (e.g., ) utilize phosphopantetheine linkages, enabling acyl-group transfer—a function absent in the target compound.

Biological Activity: ADP’s natural agonist activity at P2Y receptors contrasts with the target compound’s antagonist profile, attributed to steric hindrance from bromine .

Research Implications

  • Therapeutic Potential: The target compound’s bromine and phosphate modifications make it a candidate for treating thrombotic disorders (via P2Y₁₂ antagonism) or viral infections (via kinase inhibition) .
  • Synthetic Challenges : Introducing bromine at purine position 8 requires regioselective bromination under inert conditions, as described in analogous syntheses (e.g., ).

Biological Activity

The compound [({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid is a purine nucleoside analog with significant biological activity. Its structure suggests potential interactions with nucleic acid metabolism and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : Disodium; [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate; hydrate
  • Molecular Formula : C10H14N5Na2O8P
  • CAS Number : 146877-92-1
  • Purity : ≥95%

The compound acts primarily as an antimetabolite by mimicking natural nucleotides and interfering with nucleic acid synthesis. It is believed to inhibit purine nucleotide metabolism through several mechanisms:

  • Inhibition of Purine Biosynthesis : The compound may inhibit key enzymes involved in the de novo synthesis of purines, particularly affecting the formation of 1-NH2-ribose-5-phosphate via feedback inhibition mechanisms .
  • Incorporation into Nucleic Acids : Minor amounts of the compound can be converted into thioguanylic acid, which may be incorporated into RNA and DNA. This incorporation disrupts normal nucleic acid function and contributes to cytotoxic effects .
  • Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines. Studies have shown that its metabolites have varying degrees of toxicity, with some exhibiting EC50 values in the low micromolar range .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

Cancer Treatment

The compound's structural similarity to purines allows it to function as a chemotherapeutic agent. Research indicates that it can effectively inhibit the growth of cancer cells by disrupting nucleotide metabolism:

  • Case Study : In vitro studies have demonstrated that treatment with this compound leads to reduced viability in MOLT-4 leukemia cells, with an observed EC50 value around 0.345 mM for its active metabolites .

Immunosuppressive Effects

Similar to other thiopurines such as mercaptopurine, this compound may also have immunosuppressive properties, making it a candidate for treating autoimmune diseases:

  • Clinical Relevance : Its use in conditions like inflammatory bowel disease has been investigated due to its ability to modulate immune responses by affecting lymphocyte proliferation and function .

Data Table: Cytotoxicity of Metabolites

MetaboliteEC50 (mM)Mechanism of Action
meTIMP0.185Inhibits nucleotide synthesis
TGTP0.265Cytotoxic effects via incorporation into RNA/DNA
TIMP0.345Disruption of purine metabolism
TGDP0.360Affects nucleotide pool balance
TGMP0.619Reduced incorporation into nucleic acids

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step phosphorylation and coupling reactions. Critical challenges include:

  • Phosphorylation efficiency : Use of bis(N,N-diisopropylamino)methoxyphosphine (as in ) to improve coupling yields.
  • Stereochemical control : Optimize solvent polarity (e.g., anhydrous acetonitrile) and temperature (0–4°C) to preserve the ribose moiety’s stereochemistry .
  • Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) gradients to separate diastereomers .

Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/³¹P NMR to verify phosphoryl linkages and purine substitution (e.g., δ ~-10 ppm for P–O–P bridges; ).
  • X-ray diffraction : Single-crystal analysis resolves stereochemistry (e.g., ribose C2' endo conformation; ).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M-H]⁻ ion at m/z 516.06; ).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational conformational models and experimental data (e.g., NMR vs. X-ray)?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Parameterize force fields using crystallographic data ( ) to model solvent effects on ribose puckering.
  • NMR relaxation studies : Measure T1/T2 times to assess flexibility in solution versus rigid crystal states .
  • Hybrid QM/MM : Combine quantum mechanics (QM) for electronic structure with molecular mechanics (MM) for bulk solvent effects .

Q. What strategies are effective for studying the compound’s interaction with enzymes (e.g., kinases or phosphatases)?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) using purified enzymes (e.g., P2Y receptors; ).
  • Kinetic assays : Monitor phosphate hydrolysis via ³¹P NMR or malachite green assays (pH 4–7 buffers to stabilize the phosphonic acid group; ).
  • Cryo-EM : Resolve enzyme-ligand complexes at near-atomic resolution (e.g., adenosine analog binding pockets; ).

Q. How can researchers address discrepancies in bioactivity data across cell-based vs. cell-free assays?

  • Methodological Answer :

  • Membrane permeability : Use LC-MS to quantify intracellular concentrations (e.g., logP < -2 suggests poor uptake; ).
  • Metabolic stability : Incubate with liver microsomes to assess degradation (e.g., t1/2 < 30 min indicates rapid hydrolysis; ).
  • Control experiments : Include adenosine deaminase inhibitors (e.g., pentostatin) to prevent off-target purine metabolism .

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